molecular formula C24H36N4O9 B12114567 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B12114567
M. Wt: 524.6 g/mol
InChI Key: CPOKMHRJZDYBFO-UHFFFAOYSA-N
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Description

1-Acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide is a complex organic compound with multiple functional groups, including hydroxyl, amide, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Amide Bond Formation: The amide bonds are formed through condensation reactions between carboxylic acids and amines, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide and acetyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: New amides, esters.

Scientific Research Applications

1-Acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its structural features make it a useful tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its complex structure, which allows for multiple interactions with biological targets. Its combination of hydroxyl, amide, and acetyl groups provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C24H36N4O9

Molecular Weight

524.6 g/mol

IUPAC Name

1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)

InChI Key

CPOKMHRJZDYBFO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O

Origin of Product

United States

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